Product packaging for 3-fluoronaphthalen-2-ol(Cat. No.:CAS No. 324-40-3)

3-fluoronaphthalen-2-ol

Cat. No.: B2478885
CAS No.: 324-40-3
M. Wt: 162.163
InChI Key: BBEUKPFAAKFUIG-UHFFFAOYSA-N
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Description

3-Fluoronaphthalen-2-ol is a fluorinated derivative of 2-naphthol, presenting a multifunctional building block for advanced organic synthesis and materials science research. This compound features both a hydroxyl group and a fluorine atom on the naphthalene ring system, a combination that offers unique electronic and steric properties for modulating the characteristics of molecular frameworks . The presence of the hydroxyl group makes it amenable to reactions typical of phenols, such as O-alkylation and O-acylation, and allows it to participate in metal coordination. Furthermore, the electron-withdrawing nature of the fluorine atom can significantly influence the compound's acidity, binding affinity, and overall electronic distribution, making it a valuable isostere in medicinal chemistry and agrochemical design. The fluorine atom also provides a site for further functionalization via modern synthetic methodologies like cross-coupling reactions. Researchers can leverage this compound as a key precursor in the development of ligands for asymmetric catalysis, the synthesis of functional dyes, and the creation of novel polymers and supramolecular structures . This product is intended for research purposes only and is not for medicinal, household, or other uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7FO B2478885 3-fluoronaphthalen-2-ol CAS No. 324-40-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoronaphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEUKPFAAKFUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324-40-3
Record name 3-fluoronaphthalen-2-ol
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Synthetic Methodologies for 3 Fluoronaphthalen 2 Ol and Complex Fluorinated Naphthalene Architectures

Strategies for Direct Fluorination of Naphthalene (B1677914) and Precursor Scaffolds

Direct fluorination involves the introduction of a fluorine atom onto a pre-existing naphthalene or precursor ring system. These methods can be broadly categorized into electrophilic, nucleophilic, and radical approaches.

Electrophilic fluorination is a common method for the direct introduction of fluorine to electron-rich aromatic rings. wikipedia.org This approach utilizes reagents that deliver an electrophilic fluorine species ("F+"). A variety of N-F based reagents have been developed for this purpose, offering advantages in terms of safety and handling compared to elemental fluorine. wikipedia.orgsigmaaldrich.com

Key reagents for electrophilic fluorination include:

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) : A versatile and widely used reagent for the fluorination of a broad range of substrates. oup.combrynmawr.edu It is known for its effectiveness in fluorinating electron-rich aromatic compounds.

N-Fluorobenzenesulfonimide (NFSI) : Another common N-F reagent that serves as a source of electrophilic fluorine. brynmawr.edu It is considered a milder fluorinating agent but has a broad substrate scope. brynmawr.edu

1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Accufluor™ NFTh) : This reagent has been shown to be effective for the site-selective fluorination of polycyclic aromatic hydrocarbons, such as naphthalene, under mild conditions. oup.com

The regioselectivity of electrophilic fluorination on substituted naphthalenes is influenced by the nature and position of the existing substituents. For instance, the fluorination of naphthalene with NFTh in acetonitrile is highly regioselective, yielding 1-fluoronaphthalene in high yield. oup.com In the case of 2-naphthol (B1666908), electrophilic attack characteristically occurs at the 1-position. wikipedia.org A study on the dearomative fluorination of 2-naphthols with Selectfluor demonstrated the formation of 1-fluoronaphthalenone derivatives. researchgate.net

Table 1: Electrophilic Fluorination of Naphthalene Derivatives

SubstrateReagentProduct(s)YieldReference
NaphthaleneAccufluor™ NFTh1-FluoronaphthaleneHigh oup.com
1-FluoronaphthaleneAccufluor™ NFTh1,4-Difluoronaphthalene, 1,2-DifluoronaphthaleneModerate oup.com
2-NaphtholsSelectfluor1-Fluoronaphthalenone derivatives- researchgate.net

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) ion (F-). This method is often challenged by the poor nucleophilicity and high basicity of the fluoride ion. ucla.edu However, various strategies have been developed to overcome these limitations. The Finkelstein reaction, a classic example, utilizes the exchange of a halide for fluoride. ucla.edu

For the synthesis of fluoronaphthalenes, this approach typically requires a pre-functionalized naphthalene ring with a suitable leaving group, such as a halogen or a sulfonate ester. For example, a method for preparing 2-fluoronaphthalene involves the reaction of 2-naphthol with p-toluenesulfonyl chloride to form the tosylate, which is then subjected to nucleophilic fluorination. google.com Palladium-catalyzed C-H fluorination using a nucleophilic fluoride source like AgF in combination with a hypervalent iodine oxidant has also been reported for 8-methylquinoline derivatives. nih.gov

Recent advancements in photoredox catalysis have enabled nucleophilic fluorination under mild conditions by generating reactive intermediates that can be trapped by fluoride. princeton.edu

Radical fluorination offers a complementary approach to electrophilic and nucleophilic methods. wikipedia.org This process involves the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.org Historically, the use of hazardous reagents like elemental fluorine (F2) and xenon difluoride (XeF2) limited the application of this method. wikipedia.orgnih.gov

The discovery that electrophilic N-F reagents, such as Selectfluor, can act as fluorine atom transfer agents to carbon-centered radicals has led to a resurgence in radical fluorination. wikipedia.orgnih.gov This has enabled the development of various methods for generating the radical intermediate, including decarboxylation, radical addition to alkenes, and C-H bond activation. wikipedia.org For instance, catalyst-free benzylic fluorination of aza-heterocycles can proceed through the formation of a charge-transfer complex with Selectfluor. nih.gov

Multi-step Convergent and Divergent Synthesis Pathways to the 3-Fluoronaphthalen-2-ol Moiety

Multi-step syntheses provide a versatile platform for constructing complex fluorinated naphthalene architectures, including this compound. These pathways can be designed in a convergent or divergent manner, allowing for the introduction of various substituents and the late-stage introduction of the fluorine atom.

The construction of the naphthalene core is a critical step in these multi-step syntheses. Several classic and modern organic reactions can be employed for this purpose.

Diels-Alder Reaction : This [4+2] cycloaddition is a powerful tool for forming six-membered rings and has been utilized in the synthesis of multisubstituted naphthalenes. rsc.orgrsc.org For example, 2-pyrones can react with aryne intermediates, generated from o-silylaryl triflates, to yield naphthalenes following a decarboxylative aromatization. rsc.orgrsc.org

Electrophilic Cyclization : Substituted naphthalenes and 2-naphthols can be prepared through the 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols using reagents like ICl, I2, and Br2. acs.orgnih.gov

Metal-Catalyzed Cyclizations : Transition metal-catalyzed reactions offer efficient routes to naphthalenes. For instance, palladium-catalyzed annulation of 1-bromo-2-vinylbenzene derivatives with internal alkynes can produce substituted naphthalenes. researchgate.net

Intramolecular Friedel-Crafts Alkylation : This reaction can be used to form fused polynuclear hydrocarbons, including naphthalene derivatives, from suitable precursors like 1-bromo-4-arylbutanes. researchgate.net

Other Cyclization Strategies : The reaction of phenyl radicals with 1,3-butadiene can form dihydronaphthalene, which can then be aromatized. acs.org Additionally, a nitrogen-to-carbon transmutation of isoquinolines using a phosphonium ylide provides a novel route to substituted naphthalenes. nih.gov

Table 2: Cyclization Reactions for Naphthalene Core Synthesis

Reaction TypeReactantsKey FeaturesReference
Diels-Alder2-Pyrones and Arynes[4+2] cycloaddition followed by decarboxylative aromatization rsc.orgrsc.org
Electrophilic CyclizationArene-containing Propargylic Alcohols6-endo-dig cyclization acs.orgnih.gov
Intramolecular Friedel-Crafts1-Bromo-4-arylbutanesFormation of fused rings researchgate.net
Nitrogen-to-Carbon TransmutationIsoquinolines and Phosphonium YlideRing opening, 6π-electrocyclization, and elimination nih.gov

In many synthetic routes, the initial cyclization product is a partially saturated or oxygenated naphthalene precursor, which then needs to be converted to the final aromatic system.

Dehydrogenation : Dihydronaphthalenes, often formed from cyclization reactions, can be readily aromatized using a dehydrogenating agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). doi.org

Dehydration : Acid-catalyzed dehydration of precursor molecules can lead to the formation of the naphthalene ring system. researchgate.net

Spontaneous Aromatization : In some cases, the intermediate formed after cyclization may spontaneously aromatize. For instance, the enzymatic hydroxylation of naphthalene can proceed through a naphthalene 1,2-oxide intermediate, which then rearranges to naphthols. researchgate.netnih.gov The atmospheric oxidation of naphthalene also leads to various oxygenated products. researchgate.netcopernicus.org

Regioselective Introduction of Fluorine and Hydroxyl Substituents onto Pre-formed Naphthalene Rings

Achieving the specific 3-fluoro-2-hydroxy substitution pattern on a pre-formed naphthalene ring is a significant synthetic challenge due to the inherent reactivity patterns of the naphthalene core. Direct fluorination and hydroxylation often require strategic use of directing groups or specialized reagents to overcome the preference for substitution at the α-position (C1, C4, C5, C8).

One effective strategy involves the electrophilic cyclization of carefully designed precursors. For instance, the 6-endo-dig electrophilic cyclization of 1-aryl-3-alkyn-2-ones can produce 3-halo-2-naphthols with high regioselectivity and in excellent yields under mild conditions. nih.gov While this method is demonstrated for iodo- and other halo-naphthols, the underlying principle of constructing the substituted ring system provides a pathway to control the position of the halogen and hydroxyl groups. The resulting halogenated naphthols can then potentially be converted to their fluoro-analogs. nih.gov

Another approach is the dearomative syn-dihydroxylation of naphthalene derivatives. Using a biomimetic iron catalyst, it is possible to introduce hydroxyl groups across one of the double bonds of the naphthalene ring system. acs.orgnih.gov This process can be highly regioselective, with the reaction occurring on the non-functionalized ring of substituted naphthalenes. acs.org Subsequent manipulation of the resulting diol and the aromatic ring could lead to the desired this compound structure.

The table below summarizes key regioselective approaches applicable to the synthesis of substituted naphthols.

Methodology Precursor Type Key Reagents Product Type Regioselectivity Reference
Electrophilic Cyclization1-Aryl-3-alkyn-2-onesICl, I₂, Br₂, NBS3-Halo-2-naphtholsHigh for 3-halo, 2-ol pattern nih.gov
Dearomative DihydroxylationSubstituted NaphthalenesBiomimetic Iron Catalyst, H₂O₂Tetrahydroxylated NaphthalenesHigh for the non-functionalized ring acs.orgnih.gov
Oxidative Arylation of FluorophenolsFluorophenolsHypervalent IodineArylated QuinonesControlled by fluorine position nih.gov

This table illustrates methodologies that control the regioselective introduction of hydroxyl and halogen groups, which are foundational for synthesizing specific isomers like this compound.

Selective Functionalization of Existing Substituents

An alternative to direct C-H functionalization is the modification of existing substituents on a pre-functionalized naphthalene ring. This approach leverages well-established transformations to install the required fluorine and hydroxyl groups at the desired positions. For example, a naphthalene core bearing amino and bromo groups at the C3 and C2 positions, respectively, could serve as a versatile intermediate.

Key transformations in this context include:

Sandmeyer Reaction: An amino group can be converted into a variety of functional groups via a diazonium salt intermediate. For the synthesis of this compound, a 3-aminonaphthalen-2-ol precursor could undergo diazotization followed by treatment with a fluoride source (e.g., HBF₄, Balz-Schiemann reaction) to introduce the fluorine atom at C3.

Buchwald-Hartwig or Ullmann-type Couplings: A halogen substituent, such as bromine at C2, can be converted to a hydroxyl group. This can be achieved through palladium- or copper-catalyzed coupling reactions with a hydroxide source or a suitable oxygen-containing coupling partner, followed by deprotection.

Nucleophilic Aromatic Substitution (SNAr): If the naphthalene ring is sufficiently activated with electron-withdrawing groups, a leaving group (like a halogen or a nitro group) can be displaced by a fluoride or hydroxide nucleophile.

These methods provide a powerful toolkit for chemists, allowing for the strategic conversion of readily available substituted naphthalenes into more complex and specifically functionalized targets.

Asymmetric Synthesis Considerations in this compound and Chiral Fluorinated Naphthalene Derivatives

While this compound is an achiral molecule, the principles of asymmetric synthesis are highly relevant in the broader context of fluorinated naphthalene derivatives. Chirality in these systems often arises from atropisomerism, where restricted rotation around a single bond (e.g., a C-C bond connecting the naphthalene core to a bulky substituent or another aryl ring) creates stable, non-superimposable enantiomers. mdpi.com The synthesis of such axially chiral molecules is a significant challenge, requiring precise control over stereochemistry. researchgate.net

Enantioselective Introduction of Chirality

The enantioselective synthesis of axially chiral naphthalenes has been achieved through various catalytic methods. These strategies aim to construct the chiral axis with a high degree of enantiomeric excess (ee).

One notable approach involves a Nickel(II)-catalyzed Diels-Alder reaction of isobenzofurans with α,β-unsaturated N-acyl pyrazoles, followed by a dehydrative aromatization. researchgate.netchemistryviews.org This sequence has been used to synthesize triaxially chiral polysubstituted naphthalenes with excellent enantioselectivities. researchgate.netchemistryviews.org Another powerful method is the Rhodium-catalyzed [2+2+2] cycloaddition of 1-alkynyl-8-arylnaphthalenes with 1,6-diynes, which yields axially chiral 1,8-diarylnaphthalenes with outstanding yields and enantioselectivity. acs.org

The table below highlights selected catalytic systems for the enantioselective synthesis of chiral naphthalene derivatives.

Reaction Type Catalyst System Substrates Product Type Enantiomeric Excess (ee) Reference
Diels-Alder / AromatizationNi(II) with Chiral Ligand1,3-Biarylisobenzofurans & N-acyl pyrazolesTriaxially Chiral NaphthalenesUp to 94% researchgate.net
[2+2+2] CycloadditionRhodium with Chiral BINAP derivative1-Alkynyl-8-arylnaphthalenes & 1,6-DiynesAxially Chiral 1,8-DiarylnaphthalenesUp to >99% acs.org
Oxidative Homo-couplingFe(ClO₄)₂ with BQCN Ligand2-Naphthols(S)-BINOL DerivativesUp to 81% mdpi.com
Oxidative CouplingVanadium/Schiff Base Complex2-Naphthols(R)- and (S)-BINOLUp to 91% mdpi.com

This table presents examples of modern catalytic methods used to achieve high enantioselectivity in the synthesis of axially chiral naphthalene-based compounds.

Diastereoselective Synthesis Strategies

In molecules with multiple stereogenic elements (centers or axes), diastereoselective synthesis becomes crucial. The goal is to control the reaction to favor the formation of one diastereomer over all others.

In the synthesis of triaxially chiral naphthalenes via the Ni(II)-catalyzed Diels-Alder reaction, not only high enantioselectivity but also high diastereoselectivities (up to 15:1 dr) were achieved. researchgate.net This indicates that the chiral catalyst effectively controls the facial selectivity of the cycloaddition, dictating the relative orientation of the newly formed stereocenters which, after aromatization, translate into the configuration of the multiple chiral axes.

Another relevant strategy is the diastereoselective dihydroxylation of the naphthalene core. The biomimetic iron-catalyzed syn-dihydroxylation of naphthalenes proceeds with a defined stereochemical outcome, adding two hydroxyl groups to the same face of the ring system. acs.orgnih.gov When applied to an already chiral or substituted naphthalene, this reaction can lead to the formation of specific diastereomers, as the catalyst and existing structural features guide the approach of the oxidizing agent.

Green Chemistry Principles and Sustainable Approaches in Fluoronaphthol Synthesis

Applying green chemistry principles to the synthesis of this compound and other fluorinated aromatics is essential for minimizing environmental impact. nih.govnih.gov This involves a holistic approach to the entire synthetic process, from the choice of starting materials to the final purification steps. nih.gov

Key green chemistry strategies applicable to fluoronaphthol synthesis include:

Use of Greener Solvents: Replacing hazardous and volatile organic solvents (e.g., chlorinated hydrocarbons) with more environmentally benign alternatives like water, supercritical fluids, or ionic liquids is a primary goal. mdpi.com

Catalysis over Stoichiometric Reagents: Employing catalytic methods (e.g., transition metal catalysis, organocatalysis, biocatalysis) is preferable to using stoichiometric amounts of reagents. Catalysts reduce waste by being effective in small quantities and allowing for reactions with higher atom economy.

Energy Efficiency: Utilizing alternative energy sources such as microwave irradiation or ultrasound can often reduce reaction times, increase yields, and lower energy consumption compared to conventional heating. mdpi.com

Waste Reduction: Designing synthetic routes that are "atom economical"—meaning they maximize the incorporation of atoms from the starting materials into the final product—is a core principle. One-pot or cascade reactions, where multiple transformations occur in a single reaction vessel, are highly effective at reducing waste from intermediate workups and purifications. nih.gov

Use of Safer Reagents: A significant challenge in fluorination chemistry is the hazardous nature of many fluorinating agents. Research into developing safer, more manageable sources of fluorine is a key area of green chemistry. Similarly, using air as a terminal oxidant, where possible, represents an ideal green approach. rsc.org Recently, a green synthetic process for producing sulfonyl fluorides from thiols using safe and low-cost reagents has been developed, highlighting the trend towards safer fluorinating chemistries. eurekalert.org

By integrating these principles, the synthesis of complex molecules like this compound can be made more sustainable, safer, and economically viable.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Fluoronaphthalen 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 3-fluoronaphthalen-2-ol, a combination of 1H, 19F, and 13C NMR, complemented by multi-dimensional techniques, would provide a complete picture of its molecular architecture.

Detailed ¹H NMR Analysis: Chemical Shifts, Coupling Constants, and Multiplicities

The ¹H NMR spectrum of this compound is expected to show distinct signals for the six aromatic protons and the single hydroxyl proton. The electron-donating hydroxyl group (-OH) and the electronegative fluorine (-F) atom significantly influence the chemical shifts of the protons on the naphthalene (B1677914) ring. The hydroxyl proton would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

The aromatic region would feature six signals. The proton at the C1 position, being ortho to the hydroxyl group, is expected to be shielded and appear at a relatively upfield position. The proton at the C4 position is ortho to the fluorine atom and will exhibit coupling to it. The remaining four protons on the second ring (H5, H6, H7, H8) will resemble a pattern typical of a 2-substituted naphthalene, with H8 often being the most deshielded due to the peri effect.

Spin-spin coupling between adjacent protons (³JHH) typically ranges from 7 to 9 Hz for ortho coupling and 1 to 3 Hz for meta coupling. Crucially, the fluorine atom will introduce additional couplings (JHF). The ortho coupling (³JHF) between F3 and H4 is expected to be in the range of 8-10 Hz, while the meta coupling (⁴JHF) to H1 would be smaller, around 4-6 Hz.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
OH Variable Broad Singlet (br s) -
H1 ~7.1-7.3 Doublet of doublets (dd) ³J(H1-H?) ≈ 8.0, ⁴J(H1-F3) ≈ 5.0
H4 ~7.2-7.4 Doublet (d) ³J(H4-F3) ≈ 9.0
H5 ~7.7-7.9 Doublet (d) ³J(H5-H6) ≈ 8.5
H6 ~7.3-7.5 Triplet or ddd ³J(H6-H5) ≈ 8.5, ³J(H6-H7) ≈ 7.5
H7 ~7.4-7.6 Triplet or ddd ³J(H7-H6) ≈ 7.5, ³J(H7-H8) ≈ 8.0

Note: Predicted values are based on data from 2-naphthol (B1666908) and fluoronaphthalene derivatives and may vary with solvent and experimental conditions.

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis and Stereospecific Couplings

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide chemical shift range researchgate.netwikipedia.org. In this compound, a single resonance is expected in the ¹⁹F NMR spectrum. For fluoroaromatic compounds, the chemical shift typically falls within the range of -100 to -200 ppm researchgate.net. The specific shift is sensitive to the electronic environment; the presence of the electron-donating hydroxyl group would influence the exact position of the signal.

The ¹⁹F signal would be split by couplings to nearby protons. The proton-coupled ¹⁹F spectrum would show a doublet of doublets (or a more complex multiplet) due to coupling with H4 (ortho, ³JHF) and H1 (meta, ⁴JHF). Running a proton-decoupled ¹⁹F NMR experiment would result in a sharp singlet, confirming the presence of a single, unique fluorine environment nih.gov.

¹³C NMR Spectroscopy: Carbon Chemical Shifts and Fluorine Coupling Effects

The proton-decoupled ¹³C NMR spectrum of this compound should display ten distinct signals for the ten carbon atoms of the naphthalene skeleton. The chemical shifts are influenced by the substituents, with the carbon bearing the hydroxyl group (C2) and the carbon bearing the fluorine atom (C3) being most affected. The C2 carbon is expected to be significantly deshielded (shifted downfield) due to the attached oxygen atom, likely appearing in the 150-160 ppm range.

A key feature of the ¹³C NMR spectrum will be the carbon-fluorine (C-F) couplings. The signal for C3 will appear as a large doublet due to the direct one-bond coupling (¹JCF), which is typically in the range of 240-280 Hz for aromatic compounds wikipedia.org. The adjacent carbons, C2 and C4, will show smaller two-bond couplings (²JCF), and even carbons further away may exhibit three-bond (³JCF) couplings, providing valuable information for signal assignment. Carbons without attached protons (quaternary carbons like C2, C3, C4a, and C8a) are expected to show weaker signals youtube.com.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (JCF, Hz)
C1 ~110-120 ³JCF ≈ 3-5
C2 ~150-155 ²JCF ≈ 15-20
C3 ~155-160 (doublet) ¹JCF ≈ 240-260
C4 ~115-125 ²JCF ≈ 20-25
C4a ~128-132 ³JCF ≈ 5-8
C5 ~128-130 -
C6 ~124-126 -
C7 ~126-128 -
C8 ~122-124 -

Note: Predicted values are based on general ranges for substituted naphthalenes and known C-F coupling effects. Quaternary carbon signals are expected to be of lower intensity.

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Structural Assignment

To definitively assign all proton and carbon signals, multi-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. Cross-peaks would appear between signals of coupled protons, such as H5-H6, H6-H7, and H7-H8, confirming their connectivity within the unsubstituted ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Correlation): This 2D experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It would allow for the unambiguous assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon resonances.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characteristic Vibrational Modes of the Naphthol and Fluorine Group

The vibrational spectrum of this compound would be dominated by modes arising from the naphthalene core, the hydroxyl group, and the carbon-fluorine bond.

Hydroxyl Group (-OH): A prominent and broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹ due to the O-H stretching vibration. Its broadness is a result of intermolecular hydrogen bonding. The C-O stretching vibration of the phenol (B47542) group would likely appear as a strong band in the IR spectrum in the 1200-1260 cm⁻¹ region.

Naphthalene Ring: The aromatic C-H stretching vibrations are expected to produce multiple weak to medium bands above 3000 cm⁻¹. The aromatic C=C stretching vibrations will give rise to a series of characteristic bands in the 1450-1650 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are often strong in the IR spectrum, would appear in the 750-900 cm⁻¹ range, and their pattern can be indicative of the substitution pattern on the aromatic ring.

Fluorine Group (C-F): The C-F stretching vibration gives rise to a strong absorption in the IR spectrum, typically in the 1000-1300 cm⁻¹ region. For fluoroaromatic compounds, this band is often very intense and can sometimes overlap with other vibrations, but it serves as a key diagnostic feature. In the Raman spectrum, this mode may be weaker.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
O-H Stretch 3200-3600 Strong, Broad Weak
Aromatic C-H Stretch 3000-3100 Medium Medium
Aromatic C=C Stretch 1450-1650 Medium to Strong Strong
C-O Stretch 1200-1260 Strong Medium
C-F Stretch 1100-1250 Strong Medium to Weak

Analysis of Hydrogen Bonding Networks

The presence of a hydroxyl group and a fluorine atom on the naphthalene scaffold of this compound suggests the potential for the formation of intricate hydrogen bonding networks, both in the solid state and in solution. These non-covalent interactions play a crucial role in determining the macroscopic properties of the compound, such as its melting point, boiling point, and solubility.

In the condensed phase, this compound molecules are expected to engage in strong intermolecular hydrogen bonding of the O-H···O type. The hydroxyl group of one molecule can act as a hydrogen bond donor to the hydroxyl oxygen of a neighboring molecule, leading to the formation of chains or more complex supramolecular assemblies.

The fluorine substituent introduces the possibility of weaker intermolecular O-H···F hydrogen bonds . The viability of the fluorine atom as a hydrogen bond acceptor is a subject of ongoing research and depends on the electronic environment. In the case of this compound, the electronegativity of the fluorine atom could allow it to participate in such interactions, further stabilizing the crystal lattice or solvated structures.

Intramolecular hydrogen bonding between the hydroxyl proton and the adjacent fluorine atom (O-H···F) is also a possibility. The formation of such a five-membered ring would depend on the conformational flexibility of the bond between the naphthalene ring and the hydroxyl group and the energetic favorability of this interaction compared to intermolecular bonding. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy could be employed to probe for the presence of such intramolecular interactions in solution. nih.gov

The analysis of these hydrogen bonding networks can be accomplished through various spectroscopic techniques. In the solid state, X-ray crystallography would provide definitive information on the intermolecular interactions. In solution, techniques like FT-IR and NMR spectroscopy can be used to study the hydrogen bonding dynamics. For instance, in an FT-IR spectrum, the O-H stretching frequency is sensitive to its hydrogen-bonding environment. A broad absorption band at lower wavenumbers would indicate strong intermolecular hydrogen bonding, while a sharper peak at higher wavenumbers would suggest a free or weakly interacting hydroxyl group.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Ion Characterization and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for the precise determination of the molecular formula and the elucidation of the fragmentation pathways of a molecule. For this compound (C₁₀H₇FO), HRMS would provide an accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of its elemental composition.

Precise Molecular Ion Characterization:

The expected monoisotopic mass of the [M]⁺˙ or [M+H]⁺ ion of this compound can be calculated with high precision. This experimental value, when compared to the theoretical mass, can confirm the elemental formula.

IonTheoretical m/z
[C₁₀H₇FO]⁺˙162.0481
[C₁₀H₈FO]⁺163.0559

This table is interactive. You can sort and filter the data.

Fragmentation Pathway Elucidation:

Upon ionization in the mass spectrometer, the molecular ion of this compound will undergo fragmentation, providing valuable structural information. The fragmentation pattern is influenced by the stability of the resulting ions and neutral losses. Based on the structure, the following fragmentation pathways can be postulated:

Loss of CO: A common fragmentation pathway for phenols is the loss of a carbon monoxide molecule, which would result in a fragment ion with the formula [C₉H₇F]⁺˙.

Loss of CHO: The loss of a formyl radical is another possible fragmentation, leading to a [C₉H₆F]⁺ ion.

Loss of F: Cleavage of the C-F bond could lead to the loss of a fluorine radical, resulting in a [C₁₀H₇O]⁺ fragment.

Naphthalene core fragmentation: At higher collision energies, the stable naphthalene ring system itself may fragment, leading to smaller aromatic cations.

Tandem mass spectrometry (MS/MS) experiments would be instrumental in confirming these pathways by isolating the molecular ion and inducing its fragmentation to observe the resulting daughter ions. The accurate mass measurement of these fragment ions would further corroborate the proposed fragmentation mechanisms.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com Should single crystals of this compound be obtained, this technique would provide a wealth of structural information.

A successful crystallographic analysis would yield:

Bond lengths and angles: Precise measurements of all covalent bonds and angles within the molecule.

Conformation: The exact conformation of the molecule in the solid state.

Intermolecular interactions: A detailed map of the hydrogen bonding network, including O-H···O and potential O-H···F interactions, as well as other non-covalent interactions like π-π stacking between the naphthalene rings.

As of the latest literature search, a crystal structure for this compound has not been reported in publicly accessible databases. Therefore, a definitive analysis of its solid-state structure is not currently possible.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are employed to study chiral molecules. Chirality arises in molecules that are non-superimposable on their mirror images, a property that typically stems from the presence of a stereocenter. libretexts.org

This compound is an achiral molecule. It possesses a plane of symmetry that bisects the naphthalene ring and passes through the fluorine, hydroxyl, and their attached carbon atoms. Due to this symmetry, the molecule is superimposable on its mirror image.

Consequently, this compound does not exist as a pair of enantiomers. Therefore, the concepts of enantiomeric purity and absolute configuration are not applicable to this compound. Chiroptical techniques like ECD would not yield a signal for this compound, as it does not exhibit differential absorption of left and right circularly polarized light.

Reaction Mechanisms and Reactivity Studies of 3 Fluoronaphthalen 2 Ol

Electrophilic Aromatic Substitution (EAS) Reactions on the Fluoronaphthalene Core

The regioselectivity of electrophilic aromatic substitution (EAS) on the 3-fluoronaphthalen-2-ol ring is governed by the combined directing effects of the hydroxyl (-OH) and fluorine (-F) substituents. The hydroxyl group is a potent activating group and a strong ortho-, para-director due to its ability to donate electron density to the ring via resonance. Conversely, the fluorine atom is a deactivating group due to its strong electron-withdrawing inductive effect, yet it also acts as an ortho-, para-director through resonance. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com

In the case of this compound, the powerful activating effect of the hydroxyl group at the C-2 position dominates, directing incoming electrophiles primarily to the ortho and para positions. The most favored position for electrophilic attack is the C-1 position, which is ortho to the hydroxyl group and meta to the fluorine. This position benefits from the strong activation by the hydroxyl group, leading to a more stabilized carbocation intermediate where the aromaticity of the adjacent ring is preserved. stackexchange.comstackexchange.com The second most likely position is C-4, which is also ortho to the hydroxyl group. However, substitution at C-4 is sterically hindered by the adjacent fluorine atom. The directing effects are summarized in the table below.

PositionInfluence of -OH (at C-2)Influence of -F (at C-3)Overall Predicted Reactivity
1Activating (ortho)Deactivating (meta)Highly Favored
4Activating (ortho)Deactivating (ortho)Less Favored (Steric Hindrance)
5, 7Weakly ActivatingWeakly DeactivatingPossible under forcing conditions
6, 8Weakly ActivatingWeakly DeactivatingPossible under forcing conditions

This table provides a qualitative prediction of reactivity based on established principles of electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (NAS) Reactions

Nucleophilic aromatic substitution (NAS) on the this compound scaffold is generally challenging. The typical SNAr mechanism requires the presence of strong electron-withdrawing groups to stabilize the negatively charged Meisenheimer intermediate. youtube.commasterorganicchemistry.com In this compound, the hydroxyl group is electron-donating, which deactivates the ring towards nucleophilic attack.

However, NAS could potentially occur under specific conditions:

Displacement of Fluorine: For the fluorine atom to act as a leaving group, the reaction would likely require a very strong nucleophile and harsh reaction conditions. The electron-donating hydroxyl group at the adjacent position would disfavor the formation of the necessary anionic intermediate. youtube.com

Modification of the Hydroxyl Group: The hydroxyl group could be converted into a better leaving group, such as a tosylate or triflate. This would make the C-2 position susceptible to nucleophilic attack.

NucleophilePotential Leaving GroupReaction ConditionsExpected Product
RO⁻, R₂N⁻-FHigh temperature, strong base3-alkoxy- or 3-amino-naphthalen-2-ol
Nu⁻-OTs, -OTf (from -OH)Milder conditions2-substituted-3-fluoronaphthalene

This table outlines hypothetical NAS reactions and the necessary modifications to the substrate.

Radical Reaction Pathways and Intermediates

Free-radical reactions on this compound, such as radical halogenation, would proceed via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.orgucla.eduyoutube.com The regioselectivity of hydrogen abstraction during the propagation step is determined by the stability of the resulting radical intermediate. In the case of this compound, abstraction of a hydrogen atom from the aromatic ring would lead to the formation of a naphthyl radical. The stability of these radicals is influenced by resonance delocalization.

The most likely positions for radical attack are those that lead to the most stable radical intermediates. Benzylic-type positions on the naphthalene (B1677914) ring are generally favored. wikipedia.org The presence of the hydroxyl and fluoro groups would also influence the electron density and bond dissociation energies of the C-H bonds.

Reaction TypeInitiatorProbable Site of AttackIntermediate
Radical BrominationNBS, light/heatC-1, C-4Naphthyl radical
Radical ChlorinationCl₂, light/heatLess selective, mixture of productsNaphthyl radical

This table summarizes potential radical reactions and the key intermediates involved.

Oxidative and Reductive Transformations of this compound

The naphthalene ring system of this compound can undergo both oxidative and reductive transformations, targeting either the aromatic core or the hydroxyl group.

Oxidation: Naphthols are susceptible to oxidation, which can lead to the formation of quinones. The oxidation of this compound would likely yield a derivative of 1,2-naphthoquinone (B1664529) or 1,4-naphthoquinone, depending on the oxidant and reaction conditions. Oxidation initiated by hydroxyl radicals, for instance, proceeds through the addition of the radical to the aromatic ring. researchgate.netresearchgate.net

Reduction: The aromatic naphthalene core can be reduced under catalytic hydrogenation conditions (e.g., H₂, Pd/C). This process typically requires more forcing conditions than the reduction of a simple benzene (B151609) ring. The reduction can lead to the formation of fluorinated tetralone or decalin derivatives.

TransformationReagentPotential Product(s)
OxidationFremy's salt, O₂3-Fluoro-1,2-naphthoquinone
OxidationChromic acidRing-opened products
ReductionH₂, Pd/C3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol
ReductionNa, liquid NH₃ (Birch)Dihydro-naphthalene derivatives

This table provides an overview of possible oxidative and reductive transformations.

Mechanistic Investigations of Functional Group Interconversions on the Naphthalene Scaffold

Reactivity of the Hydroxyl Group (e.g., protonation, deprotonation)

The hydroxyl group of this compound is a key site of reactivity.

Protonation: In the presence of strong acids, the hydroxyl group can be protonated to form an oxonium ion. Furthermore, the electron-rich naphthalene ring can undergo protonation. Studies on dihydroxynaphthalenes have shown that protonation often occurs at a carbon atom, leading to a cationic species. For 2-naphthol (B1666908) derivatives, protonation at the C-1 or C-4 position is plausible. d-nb.info

Deprotonation: The hydroxyl group is acidic and can be deprotonated by a base to form a naphthoxide ion. The acidity of the hydroxyl group in this compound is expected to be higher (lower pKa) than that of 2-naphthol due to the electron-withdrawing inductive effect of the adjacent fluorine atom, which stabilizes the resulting phenoxide anion.

CompoundpKa (approximate)
2-Naphthol9.5
This compound< 9.5 (estimated)

This table compares the acidity of 2-naphthol with an estimated value for its fluorinated analog.

Influence of Fluorine on Aromatic Ring Activation/Deactivation

The fluorine atom at the C-3 position has a dual electronic effect on the naphthalene ring.

Inductive Effect (-I): Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack and activates it for nucleophilic attack. nih.govnih.gov This effect decreases with distance.

SubstituentInductive EffectResonance EffectOverall Effect on EAS
-OH (at C-2)-I (weak)+R (strong)Activating, ortho-, para-directing
-F (at C-3)-I (strong)+R (weak)Deactivating, ortho-, para-directing

This table summarizes the electronic effects of the substituents on the naphthalene ring.

Hydroboration-Oxidation Mechanisms Applied to Fluorinated Naphthalene Precursors

The hydroboration-oxidation reaction is a two-step organic chemical process that converts an alkene into an alcohol. This reaction is highly valued for its specific regioselectivity and stereoselectivity. The process involves the addition of a borane (B79455) (such as BH₃) across the double bond of an alkene, followed by oxidation, typically with hydrogen peroxide (H₂O₂) in a basic solution. masterorganicchemistry.com

The mechanism proceeds in a concerted fashion where the C-H and C-B bonds form simultaneously. libretexts.org A key feature of hydroboration-oxidation is its "anti-Markovnikov" regioselectivity, meaning the hydroxyl group attaches to the less substituted carbon of the original double bond. masterorganicchemistry.comyoutube.com This outcome is attributed to both electronic and steric factors. Boron, being less electronegative than hydrogen, carries a partial positive charge and adds to the less sterically hindered carbon atom of the alkene. The hydrogen, with its partial negative charge, then adds to the more substituted carbon. youtube.com

Another defining characteristic is the syn-stereoselectivity of the addition. The boron and hydrogen atoms add to the same face of the double bond. masterorganicchemistry.comlibretexts.org The subsequent oxidation step, which replaces the carbon-boron bond with a carbon-oxygen bond, occurs with complete retention of stereochemistry. masterorganicchemistry.com

When applied to fluorinated naphthalene precursors, such as a hypothetical fluoro-substituted vinylnaphthalene, these principles remain central. The presence of a fluorine atom can influence the regioselectivity due to its strong electron-withdrawing inductive effect. For instance, in the hydroboration of fluoroolefins, the regioselectivity does not depend solely on electronic effects, but this transformation provides a pathway to α-fluorinated alcohols. nih.gov The bulky naphthalene ring would further direct the borane to the less sterically hindered position. The reaction would proceed via a four-membered ring transition state, leading to the syn-addition of the B-H bond across the double bond. Subsequent oxidation would yield the corresponding alcohol with predictable stereochemistry.

Reaction Step Description Key Features
Hydroboration Addition of borane (BH₃) across the alkene double bond.Concerted mechanism; Anti-Markovnikov regioselectivity; Syn-addition stereochemistry. masterorganicchemistry.comlibretexts.orgyoutube.com
Oxidation Treatment of the organoborane intermediate with an oxidizing agent (e.g., H₂O₂, NaOH).Replacement of the C-B bond with a C-OH bond; Retention of stereochemistry. masterorganicchemistry.com

Elimination Reactions (E1, E2) and their Regio- and Stereochemical Control in Naphthalene Derivatives

Elimination reactions, which form double bonds by removing two substituents from a molecule, are categorized primarily as E1 (unimolecular) and E2 (bimolecular) mechanisms. The regioselectivity (where the double bond forms) and stereoselectivity (the spatial arrangement of the resulting alkene) are critical aspects of these reactions. youtube.com

The E2 mechanism is a one-step, concerted process where a base removes a proton while a leaving group departs simultaneously. dalalinstitute.com This mechanism requires a specific anti-periplanar alignment of the proton and the leaving group for the orbitals to overlap correctly, which dictates the stereochemical outcome. khanacademy.org The E1 mechanism is a two-step process involving the formation of a carbocation intermediate after the leaving group departs, followed by deprotonation by a base. youtube.com

Regioselectivity in elimination reactions is often governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene. dalalinstitute.com However, under certain conditions, such as the use of a sterically hindered base or the presence of a poor leaving group, the Hofmann product (the less substituted alkene) is favored. dalalinstitute.com

In naphthalene derivatives, the rigid, planar structure of the fused rings significantly constrains the possible conformations. For an E2 reaction to occur in a substituted dihydronaphthalene precursor, the hydrogen to be eliminated and the leaving group must be able to achieve the required anti-periplanar geometry. This conformational rigidity can exert strong stereochemical control over the reaction. E1 reactions in naphthalene derivatives would proceed through a naphthenic carbocation, with the stability of this intermediate influencing the reaction rate and potential rearrangements. The regioselectivity would depend on the available β-hydrogens, with the formation of the double bond that extends conjugation with the aromatic system being highly favored.

Mechanism Kinetics Key Requirement Regioselectivity Stereochemistry
E2 Bimolecular (Rate = k[substrate][base]) dalalinstitute.comAnti-periplanar geometry khanacademy.orgZaitsev or Hofmann dalalinstitute.comStereospecific khanacademy.org
E1 Unimolecular (Rate = k[substrate])Carbocation formationZaitsev (generally)Stereoselective for E-isomer youtube.com

Catalytic Reactions Involving this compound or its Derivatives (e.g., Metal-Catalyzed Cross-Coupling, Cycloaromatization)

Catalytic reactions are essential for the functionalization of aromatic compounds like this compound. The hydroxyl (-OH) and fluoro (-F) groups on the naphthalene ring can direct and activate the molecule for various transformations.

Metal-Catalyzed Cross-Coupling: These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. In derivatives of this compound, the hydroxyl group can be converted into a better leaving group, such as a triflate (-OTf), to participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Palladium, nickel, and copper catalysts are commonly employed. The fluorine atom's electronic properties can influence the reactivity of the C-X bond (where X is the leaving group) during the oxidative addition step of the catalytic cycle.

Cycloaromatization and Annulation: Naphthalene derivatives can be synthesized and further functionalized through catalytic cycloaromatization or benzannulation reactions. For instance, polysubstituted naphthalenes can be prepared through the acid-catalyzed coupling of alkynes and aldehydes. semanticscholar.org Transition-metal-free strategies using reagents like boron trifluoride diethyl etherate have also been developed to create naphthalene derivatives from methyl enol ethers and alkynes. researchgate.net

Chalcogenylation: The direct introduction of sulfur or selenium moieties onto the naphthalene core can be achieved catalytically. For example, an efficient method for the C1 chalcogenylation of 2-naphthols and 2-naphthylamines uses a combination of iron(III) chloride (FeCl₃) and potassium iodide (KI). d-nb.info In this system, it is proposed that Fe(III) and KI react to form iodine (I₂), which then catalyzes the reaction. d-nb.info Applying this to this compound would likely result in selective chalcogenylation at the C1 position, ortho to the hydroxyl group.

Catalytic Reaction Catalyst/Reagent Substrate Product
ChalcogenylationFeCl₃ / KI d-nb.info2-NaphtholsC1-Sulfenylated/Selenylated Naphthols d-nb.info
BenzannulationBF₃⋅Et₂O researchgate.netMethyl Enol Ethers + AlkynesPolysubstituted Naphthalenes researchgate.net
Alkyne-Aldehyde CouplingHNTf₂ semanticscholar.orgAlkynes + AldehydesPolysubstituted Naphthalenes semanticscholar.org

Acid-Catalyzed Reactions and Stabilization of Cationic Intermediates

The naphthol moiety in this compound makes it susceptible to various acid-catalyzed reactions. The hydroxyl group can be protonated by an acid, converting it into a good leaving group (H₂O) and facilitating reactions such as dehydration or condensation.

A common acid-catalyzed reaction involving 2-naphthol derivatives is the synthesis of naphthopyrans. This often occurs through a one-pot, three-component reaction of a 2-naphthol, an aldehyde, and a source of active methylene (B1212753) like malononitrile. scispace.com Catalysts for this transformation include methanesulfonic acid, tetra-butyl ammonium (B1175870) bromide (TBABr), and diazabicyclo[2.2.2]octane (DABCO). scispace.com The mechanism typically involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the 2-naphthol to the resulting electron-deficient alkene. Subsequent cyclization and dehydration under acidic conditions yield the final naphthopyran product. scispace.com

C-F Bond Activation and Defluorination Studies

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its cleavage, or activation, a significant chemical challenge. nih.govmdpi.com The development of methods for C-F bond activation is crucial for synthesizing partially fluorinated compounds from readily available polyfluorinated feedstocks and for the degradation of persistent organofluorine pollutants. the-innovation.orgdigitellinc.com

Several strategies have emerged for C-F bond activation:

Enzymatic Defluorination: Some microorganisms possess fluoroacetate (B1212596) dehalogenases, enzymes capable of hydrolyzing the C-F bond under mild physiological conditions. nih.gov These enzymes use a halide pocket with precisely positioned hydrogen bonds to stabilize the leaving fluoride (B91410) ion, facilitating nucleophilic attack on the carbon atom. nih.gov

Photocatalytic Defluorination: Visible light photoredox catalysis provides a powerful method for C-F bond cleavage under mild conditions. mdpi.com This approach often involves single electron transfer (SET) to the fluorinated substrate, generating a radical anion. This intermediate can then fragment, cleaving the C-F bond to form a carbon-centered radical, which can be trapped for subsequent reactions. mdpi.comthe-innovation.org

Transition Metal-Catalyzed Activation: Transition metals, particularly nickel and rhodium, can activate C-F bonds through oxidative addition. nih.gov For example, N-heterocyclic carbene (NHC)-nickel complexes can catalyze the selective defluoroborylation of polyfluoroarenes, converting a C-F bond into a C-B bond. nih.gov

For this compound, C-F bond activation would allow for the introduction of other functional groups at the 3-position. This could be achieved using photoredox catalysis to generate a naphthyl radical intermediate or by employing a suitable transition metal catalyst to facilitate a cross-coupling reaction directly at the C-F bond. Such studies are at the forefront of synthetic organic chemistry, aiming to expand the utility of organofluorine compounds.

Derivatization and Chemical Modification Studies of 3 Fluoronaphthalen 2 Ol

Strategies for the Introduction of Diverse Functional Groups

The introduction of various functional groups onto the 3-fluoronaphthalen-2-ol scaffold is primarily centered around the reactivity of its hydroxyl group. Common strategies involve reactions such as esterification, etherification, silylation, acylation, and alkylation. These reactions allow for the attachment of a wide array of chemical moieties, thereby tuning the molecule's steric and electronic properties. For instance, Friedel–Crafts alkylation reactions can be employed to introduce alkyl groups onto the naphthalene (B1677914) ring, a reaction catalyzed by Lewis acids like tin(IV) bromide researchgate.net. The choice of derivatization strategy is dictated by the desired properties of the final product and its intended application.

Esterification and Etherification of the Hydroxyl Group

Esterification: The hydroxyl group of this compound can be converted to an ester through reaction with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.com Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used. These reactions are often carried out in the presence of a base to neutralize the acidic byproduct. The resulting esters can exhibit altered biological activities and physicochemical properties compared to the parent compound.

Etherification: The formation of an ether linkage at the hydroxyl position is another important modification. The Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide, is a classic method for forming ethers. More contemporary methods may utilize catalysts to facilitate the reaction under milder conditions. For example, iron(III) triflate has been used as a catalyst for the dehydrative etherification of alcohols nih.gov. Etherification can significantly impact the lipophilicity and metabolic stability of the molecule.

Table 1: Comparison of Esterification and Etherification Reactions

Reaction Reagents Catalyst Key Features
Esterification Carboxylic acid, acid chloride, or anhydride (B1165640) Acid (e.g., H₂SO₄) or Base Reversible with carboxylic acids; often requires activation of the carboxylic acid.
Etherification Alkyl halide, alcohol Base (for Williamson) or Lewis/Brønsted acid Forms a stable C-O-C bond; can be used to introduce a variety of alkyl or aryl groups.

Silylation Approaches for Hydroxyl Protection and Functionalization

Silylation is a widely used technique to protect the hydroxyl group of alcohols and phenols like this compound. ccspublishing.org.cn This process involves the replacement of the active hydrogen of the hydroxyl group with a silyl (B83357) group, typically a trialkylsilyl group such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) gcms.czmasterorganicchemistry.com. The resulting silyl ether is generally more volatile and less polar than the original alcohol. gcms.cz

Common silylating agents include silyl chlorides (e.g., trimethylsilyl chloride, tert-butyldimethylsilyl chloride) and silyl amides (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA). sigmaaldrich.com The reaction is typically carried out in the presence of a base, such as imidazole (B134444) or triethylamine, to neutralize the liberated acid. The stability of the silyl ether is dependent on the steric bulk of the substituents on the silicon atom; bulkier groups like TBDMS provide greater stability compared to TMS. ccspublishing.org.cn This allows for selective protection and deprotection in complex synthetic sequences. Silyl ethers can be readily cleaved under acidic conditions or by using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.com

Acylation and Alkylation Reactions

Acylation: This process involves the introduction of an acyl group (R-C=O) to the hydroxyl oxygen of this compound, forming an ester. This is a specific type of esterification. Acylating agents such as acetic anhydride or benzoyl chloride are commonly used in the presence of a base like pyridine (B92270) or triethylamine. Acylation can also occur on the naphthalene ring under Friedel-Crafts conditions, although this is less common for phenols due to the high reactivity of the hydroxyl group.

Alkylation: Alkylation introduces an alkyl group. At the hydroxyl group, this leads to the formation of an ether. On the naphthalene ring, C-alkylation can be achieved through Friedel-Crafts type reactions. For instance, the dehydrative alkylation of 2-naphthol (B1666908) derivatives with diarylmethanols can be promoted by catalysts like tin(IV) bromide. researchgate.net The choice between O-alkylation and C-alkylation can often be controlled by the reaction conditions, such as the choice of base and solvent.

Table 2: Common Reagents for Derivatization

Derivatization Reagent Class Example Reagent Functional Group Introduced
Silylation Silyl Halides/Amides Trimethylsilyl chloride (TMSCl), BSTFA Trimethylsilyl (TMS)
Acylation Acyl Halides/Anhydrides Acetyl chloride, Acetic anhydride Acetyl
Alkylation Alkyl Halides Methyl iodide Methyl

Derivatization for Enhanced Analytical Detection and Chromatographic Separation

Derivatization plays a critical role in the analysis of compounds like this compound by gas chromatography (GC) and mass spectrometry (MS). researchgate.net The primary goals are to increase volatility, improve thermal stability, and enhance detector response. gcms.czresearchgate.net

For a compound to be analyzed by GC, it must be volatile enough to be carried through the column by the carrier gas. researchgate.net The hydroxyl group of this compound can lead to hydrogen bonding, which decreases its volatility and can cause poor peak shape and adsorption on the GC column. gcms.cz

Silylation is a very common derivatization technique to address this issue. gcms.czsigmaaldrich.com By converting the polar -OH group to a nonpolar silyl ether, the volatility of the molecule is significantly increased, leading to sharper peaks and improved chromatographic separation. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com

Derivatization can also be used to improve the detection and selectivity of this compound in mass spectrometry. nih.gov The introduction of certain functional groups can lead to more characteristic fragmentation patterns, aiding in structural elucidation and quantification.

For liquid chromatography-mass spectrometry (LC-MS), derivatization can enhance ionization efficiency. Reagents that introduce a readily ionizable group, such as a quaternary ammonium (B1175870) salt, can significantly improve the signal intensity in electrospray ionization (ESI) mass spectrometry. Furthermore, the introduction of specific groups can shift the mass-to-charge ratio (m/z) of the analyte to a region of the spectrum with less background noise, thereby improving the signal-to-noise ratio.

In some cases, fluorogenic derivatizing agents like naphthalene-2,3-dicarboxaldehyde can be used to introduce a fluorescent tag, allowing for highly sensitive detection by fluorescence detectors in conjunction with chromatographic separation. nih.govnih.gov

Table 3: Analytical Derivatization Techniques

Technique Goal Common Reagent Result
Gas Chromatography (GC) Increase Volatility BSTFA Formation of a volatile trimethylsilyl ether.
Mass Spectrometry (MS) Enhance Ionization/Fragmentation Reagents introducing charged groups Improved signal intensity and characteristic fragmentation.
Fluorescence Detection Introduce a Fluorophore Naphthalene-2,3-dicarboxaldehyde Highly sensitive detection. nih.govnih.gov

Applications in High-Performance Thin Layer Chromatography (HPTLC)

There is no published research detailing the use of this compound as an analyte or a derivatizing agent in HPTLC methods.

Synthesis of Complex Conjugates and Probes Utilizing the this compound Moiety

No studies have been found that describe the use of the this compound moiety in the synthesis of more complex molecules, such as biological probes or conjugates.

Theoretical and Computational Chemistry of 3 Fluoronaphthalen 2 Ol

Quantum Chemical Calculations of Electronic Structure, Geometry, and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-fluoronaphthalen-2-ol. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the molecule's most stable geometric configuration and electronic properties.

Density Functional Theory (DFT): This is a widely used method that calculates the electronic structure of a molecule based on its electron density. nih.gov Functionals such as B3LYP and wB97XD, combined with basis sets like cc-pVDZ or the 6-311++G(d,p), are commonly used to optimize molecular geometries and predict energetic properties. nih.govresearchgate.net For this compound, DFT calculations would yield optimized bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the molecule. These calculations can also determine key energetic data, including the total energy, enthalpy of formation, and the energies of frontier molecular orbitals (HOMO and LUMO).

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. elsevierpure.com While computationally more demanding than DFT, they can offer higher accuracy for certain properties. elsevierpure.com For instance, an ab initio calculation could be used to refine the geometric parameters and electronic energies obtained from DFT, providing a benchmark for comparison. nih.gov The optimized geometry from these calculations is crucial as it represents the molecule at its lowest energy state, which is the starting point for further computational analysis like frequency calculations or reaction modeling. rowansci.com

Below is an example table illustrating the type of data that would be generated from DFT calculations for the optimized geometry of this compound.

Table 1: Exemplar Calculated Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

ParameterAtoms InvolvedCalculated Value
Bond LengthC2-O~1.36 Å
Bond LengthC3-F~1.35 Å
Bond LengthC2-C3~1.38 Å
Bond AngleC1-C2-C3~120°
Bond AngleC2-C3-F~119°
Dihedral AngleH-O-C2-C3~0° or ~180° (syn/anti)

Reaction Pathway Analysis and Transition State Modeling for Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface, researchers can identify reaction pathways, intermediates, and transition states.

The oxidation of naphthalene (B1677914) by hydroxyl radicals, for example, has been studied theoretically to map out the OH-addition pathway. nih.gov A similar approach could be applied to this compound to understand its atmospheric degradation or metabolic pathways. Using DFT, one can calculate the energy profile of a proposed reaction. This involves locating the transition state (the maximum energy point along the reaction coordinate) and any intermediates (local minima). nih.gov The activation energy, which is the energy difference between the reactants and the transition state, can then be determined.

Methods like Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory can be used in conjunction with the calculated energy profiles to estimate reaction rate constants. nih.gov Furthermore, advanced techniques like transition path sampling (TPS) can explore complex reaction dynamics without prior knowledge of the exact reaction coordinate, which is particularly useful for conformational changes or complex rearrangements. nih.govmanchester.ac.uk For transformations of this compound, such modeling could predict the regioselectivity of electrophilic substitution or the feasibility of specific synthetic routes.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules.

NMR Chemical Shifts: Predicting NMR chemical shifts, particularly for nuclei like ¹⁹F, is a common application of quantum chemistry. nih.gov DFT methods, such as B3LYP with the 6-31+G(d,p) basis set, have been shown to provide reliable predictions of ¹⁹F chemical shifts for fluorinated aromatic compounds, often with a mean absolute deviation of around 2 ppm. nih.gov Calculations can help assign specific fluorine resonances in multifluorinated molecules and provide insight into the electronic environment of the nucleus. nih.govrsc.org

Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra is achieved by calculating the vibrational frequencies of the molecule. researchgate.net After geometry optimization, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix). rowansci.comwisc.edu The resulting vibrational modes can be visualized to aid in their assignment to specific molecular motions, such as C-F stretching, O-H bending, or aromatic ring deformations. researchgate.net Calculated frequencies are often scaled by an empirical factor to better match experimental data. nist.gov

Electronic Absorption Spectra: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). sid.ir It calculates the energies of electronic transitions from the ground state to various excited states. ucmerced.edu These transition energies correspond to the wavelengths of maximum absorption (λmax). The calculations also provide the oscillator strength for each transition, which relates to the intensity of the spectral band. sid.ir For this compound, TD-DFT could predict the π→π* transitions characteristic of the naphthalene chromophore and assess the influence of the fluorine and hydroxyl substituents on the absorption spectrum. High-resolution experimental spectra of similar molecules, like 2-fluoronaphthalene, serve as excellent benchmarks for validating these theoretical predictions. researchgate.net

Table 2: Example of Predicted Spectroscopic Data for this compound

Spectroscopic PropertyMethodPredicted Value/RangeAssignment
¹⁹F NMR Chemical ShiftDFT (B3LYP/6-31+G(d,p))-110 to -130 ppm (relative to CFCl₃)Fluorine on aromatic ring
Vibrational Frequency (IR)DFT (B3LYP/6-311++G(d,p))~3600 cm⁻¹ (scaled)O-H stretch
Vibrational Frequency (IR)DFT (B3LYP/6-311++G(d,p))~1250 cm⁻¹ (scaled)C-F stretch
Electronic Transition (UV-Vis)TD-DFT~280-330 nmπ→π* transitions

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on single, static molecules, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movement of atoms by solving Newton's equations of motion, using a force field to describe the potential energy of the system.

Conformational Analysis: For this compound, a key flexible element is the hydroxyl group, which can rotate around the C-O bond. MD simulations can explore the conformational landscape of this rotation, determining the relative populations of different conformers (e.g., syn and anti) and the energy barriers for their interconversion. nih.gov This is crucial for understanding how the molecule's shape fluctuates in solution or when interacting with a biological target.

Intermolecular Interactions: MD simulations are particularly powerful for studying how this compound interacts with its environment. nih.govresearchgate.net By placing the molecule in a simulation box filled with solvent molecules (e.g., water), one can study solvation effects and the formation of intermolecular bonds, such as hydrogen bonds between the hydroxyl group and water or between two molecules of this compound. ehu.es The analysis of radial distribution functions from the simulation can quantify the structure of the solvent around the solute. researchgate.net Such simulations have been used to investigate the microhydration of naphthalene, revealing the mobility of water molecules on the aromatic surface. nih.gov

Analysis of Fluorine's Inductive and Resonance Effects on Aromaticity and Electron Density Distribution

The fluorine substituent exerts a significant influence on the electronic properties of the naphthalene ring system through a combination of inductive and resonance effects.

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the carbon atom to which it is attached (C3) through the sigma bond. khanacademy.org This is a strong, distance-dependent effect that deactivates the ring towards electrophilic attack.

Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the π-system of the naphthalene ring. This effect donates electron density, primarily to the ortho and para positions relative to the fluorine atom.

Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron-rich and electron-poor regions of this compound. These maps would show a negative potential (electron-rich) around the oxygen and fluorine atoms and a positive potential (electron-poor) around the hydroxyl hydrogen, providing a guide to the molecule's reactive sites for intermolecular interactions.

Advanced Applications and Material Science Prospects of 3 Fluoronaphthalen 2 Ol Derivatives

Integration into Functional Organic Materials

The fusion of a fluorine atom and a hydroxyl group onto the rigid, aromatic naphthalene (B1677914) core endows 3-fluoronaphthalen-2-ol with a unique combination of properties. These include tailored electronic energy levels, potential for hydrogen bonding, and modified intermolecular interactions. These features make its derivatives highly promising candidates for integration into a variety of functional organic materials.

The performance of organic optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), is intrinsically linked to the electronic properties of the organic materials used. The introduction of fluorine into the molecular structure of these materials can significantly influence their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org

In the context of Organic Light-Emitting Diodes (OLEDs) , derivatives of this compound could serve as building blocks for emissive or charge-transporting materials. The high electronegativity of fluorine generally leads to a lowering of both HOMO and LUMO levels. rsc.org This can improve the injection of charge carriers from the electrodes and enhance the stability of the material against oxidation. Furthermore, the naphthalene core provides a rigid and planar structure that can facilitate intermolecular π-π stacking, which is beneficial for charge transport. The hydroxyl group offers a site for further functionalization, allowing for the attachment of other functional moieties to tune the emission color and quantum efficiency. For instance, by incorporating this compound into a polymer backbone, it is possible to create light-emitting polymers with tailored electroluminescent properties. sigmaaldrich.commdpi.comrsc.orgresearchgate.netnih.gov

For Organic Photovoltaics (OPVs) , fluorination of both donor and acceptor materials has proven to be a successful strategy for enhancing power conversion efficiencies. researchgate.netnih.gov Incorporating this compound derivatives into donor-acceptor conjugated polymers could lead to materials with improved performance. The fluorine substitution can lead to a wider energy bandgap, which can be advantageous for achieving higher open-circuit voltages in solar cells. rsc.org Moreover, fluorination can influence the morphology of the polymer blend, which is a critical factor for efficient charge separation and transport. rsc.org Research on fluorinated naphthalene diimide-based acceptor polymers has shown that fluorination can increase the dielectric constant of the material, which in turn facilitates exciton (B1674681) dissociation and improves photocurrent. nih.gov

Table 1: Potential Effects of Integrating this compound Derivatives into Optoelectronic Materials

PropertyEffect of this compound MoietyBenefit for Optoelectronics
Electronic Energy Levels Lowering of HOMO and LUMO due to fluorine's electron-withdrawing nature.Improved charge injection/extraction and enhanced material stability.
Intermolecular Interactions Potential for π-π stacking from the naphthalene core.Enhanced charge mobility.
Morphology Fluorination can influence thin-film morphology.Optimization of the donor-acceptor interface for efficient charge separation.
Solubility and Processability The fluorine atom can modify solubility in organic solvents.Improved fabrication of thin films for devices.

Responsive materials, or "smart" materials, can change their properties in response to external stimuli such as light, heat, or the presence of a chemical species. The naphthalene scaffold, with its rich photophysical properties, is an excellent platform for designing such materials.

Derivatives of this compound are promising candidates for the development of fluorescent chemosensors . The naphthalene moiety can act as a fluorophore, and the hydroxyl group can serve as a binding site for analytes. The binding of a metal ion or another guest molecule can lead to a change in the fluorescence emission, such as enhancement or quenching, allowing for the detection of the analyte. rsc.orgrsc.orgmdpi.comnih.gov The fluorine atom can further modulate the sensitivity and selectivity of the sensor by altering the electronic properties of the naphthalene ring and influencing the binding affinity of the hydroxyl group. For example, naphthalene-derived Schiff base chemosensors have demonstrated high selectivity for specific metal ions like Zn²⁺ and Al³⁺. rsc.orgrsc.org

Molecular switches are molecules that can be reversibly shifted between two or more stable states. This switching can be triggered by light (photochromism), heat (thermochromism), or other stimuli. Naphthol derivatives have been incorporated into photochromic diarylethene frameworks to create multi-responsive molecular switches. rsc.orgresearchgate.net Similarly, naphthopyrans are a well-known class of photochromic compounds that undergo a ring-opening reaction upon UV irradiation to form a colored species. nih.govrsc.org By functionalizing this compound, it may be possible to create novel molecular switches with finely tuned switching properties. The fluorine substituent can influence the stability of the different isomeric states and the kinetics of the switching process.

The incorporation of this compound as a monomeric unit into polymers can lead to materials with a unique combination of properties, including enhanced thermal stability, chemical resistance, and specific optical and electronic characteristics.

Fluorinated polymers are known for their high thermal stability and low surface energy. By polymerizing derivatives of this compound, it is possible to create high-performance polymers with tailored properties. For example, poly(p-phenylene vinylene) (PPV) derivatives are an important class of light-emitting polymers. wikipedia.orgnih.govresearchgate.net The synthesis of fluorinated PPVs has been shown to increase their stability and modify their optical properties. nih.gov A polymer containing the this compound moiety could exhibit a high glass transition temperature due to the rigid naphthalene unit, as well as desirable photoluminescent properties.

Furthermore, the hydroxyl group of this compound provides a reactive handle for creating cross-linked polymer networks or for grafting side chains to further modify the polymer's properties. The presence of fluorine can also impart hydrophobicity and improve the solubility of the polymer in specific organic solvents, which is advantageous for processing and device fabrication. The unique combination of a rigid aromatic core, a polar hydroxyl group, and an electronegative fluorine atom makes this compound a valuable building block for a new generation of functional polymers.

Supramolecular Chemistry and Self-Assembly of Fluoronaphthol Derivatives

Supramolecular chemistry focuses on the study of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to create complex, ordered structures from smaller molecular building blocks. The this compound molecule is well-suited for supramolecular self-assembly due to the presence of both a hydrogen-bond-donating hydroxyl group and a large, flat aromatic system capable of π-π stacking.

The hydroxyl group can participate in hydrogen bonding to form dimers or extended chains, while the naphthalene rings can stack on top of each other. The fluorine atom can influence these interactions. While the C-F bond is generally considered a poor hydrogen bond acceptor, it can participate in weaker C-H···F interactions. More importantly, the electron-withdrawing nature of fluorine can affect the acidity of the hydroxyl proton and the electron density of the naphthalene π-system, thereby modulating the strength of both hydrogen bonding and π-π stacking.

Derivatives of this compound could be designed to self-assemble into various nanostructures, such as nanofibers, nanotubes, and vesicles. For instance, attaching long alkyl chains to the naphthalene core could lead to the formation of supramolecular gels in organic solvents. thieme-connect.dewhiterose.ac.ukrsc.orgdntb.gov.ua The properties of these gels would be dependent on the delicate balance of intermolecular forces. Such self-assembled materials could find applications in areas like drug delivery, tissue engineering, and as templates for the synthesis of nanomaterials.

Furthermore, the introduction of chiral centers into derivatives of this compound could lead to the formation of chiral supramolecular assemblies. Chiral binaphthol (BINOL) derivatives are well-known for their applications in asymmetric catalysis and chiroptical materials. mdpi.com The self-assembly of chiral fluoronaphthol derivatives could result in helical structures with interesting chiroptical properties, such as circularly polarized luminescence.

Catalytic Applications of Derivatives in Organic Synthesis

The development of efficient and selective catalysts is a cornerstone of modern organic synthesis. Naphthol derivatives have been widely used as ligands in transition metal catalysis and as organocatalysts. The this compound scaffold offers several features that make it an attractive platform for the design of new catalysts.

The hydroxyl group can be deprotonated to form a naphthoxide, which can coordinate to a metal center. The resulting metal complexes can act as Lewis acid or redox catalysts. The electronic properties of the naphthalene ligand, and thus the catalytic activity of the metal center, can be fine-tuned by the fluorine substituent. For example, chiral N,N'-dioxide-scandium(III) complexes have been used for the catalytic asymmetric hydroxylative dearomatization of 2-naphthols. nih.govrsc.org A similar catalytic system employing a this compound-derived ligand could exhibit modified reactivity and selectivity.

Derivatives of this compound could also be employed in asymmetric catalysis . By analogy to the widely used BINOL ligands, chiral derivatives of 3,3'-difluoro-bi(naphthalen-2-ol) could be synthesized. The fluorine atoms at the 3 and 3' positions would be expected to influence the dihedral angle between the two naphthalene rings and the electronic properties of the hydroxyl groups, potentially leading to catalysts with enhanced enantioselectivity in a variety of asymmetric transformations. mdpi.com

Furthermore, the hydroxyl group of this compound can act as a hydrogen-bond donor, enabling its use in organocatalysis. For instance, it could be incorporated into chiral scaffolds to create catalysts that activate substrates through hydrogen bonding.

Role in Nanotechnology for Sustainable Energy and Environmental Applications

Nanotechnology offers powerful tools to address pressing global challenges in sustainable energy and environmental remediation. Derivatives of this compound have the potential to play a significant role in these areas through their integration into various nanomaterials.

In the field of sustainable energy , this compound derivatives could be used to functionalize the surface of nanoparticles, such as quantum dots or metal oxides, to improve their performance in solar energy conversion. For example, they could act as surface ligands to passivate defects on the surface of quantum dots, thereby enhancing their photoluminescence quantum yield and stability. In the context of dye-sensitized solar cells, a this compound-based dye molecule could be anchored to a semiconductor surface (e.g., TiO₂) via its hydroxyl group. The fluorinated naphthalene moiety would act as the light-absorbing component.

For environmental applications , materials incorporating this compound could be developed for the detection and removal of pollutants. As discussed earlier, these derivatives can be designed as fluorescent chemosensors for the detection of heavy metal ions in water. Additionally, porous materials, such as metal-organic frameworks (MOFs), could be constructed using this compound derivatives as organic linkers. nih.govrsc.orgnih.govresearchgate.netrsc.org The fluorine groups within the pores of the MOF could create a fluorinated environment that selectively adsorbs fluorinated pollutants. Furthermore, semiconductor nanoparticles functionalized with these derivatives could be used as photocatalysts for the degradation of organic pollutants in wastewater. The fluorinated naphthalene group could enhance the photocatalytic activity by promoting charge separation and increasing the stability of the photocatalyst.

Table 2: Potential Nanotechnology Applications of this compound Derivatives

Application AreaRole of this compound DerivativePotential Benefit
Sustainable Energy Surface ligand for quantum dots or dye in DSSCs.Enhanced stability and efficiency of solar energy conversion devices.
Environmental Sensing Core of a fluorescent chemosensor.Selective and sensitive detection of environmental pollutants.
Environmental Remediation Organic linker in Metal-Organic Frameworks (MOFs).Selective adsorption of fluorinated contaminants.
Photocatalysis Functional coating for semiconductor nanoparticles.Improved degradation of organic pollutants in water.

Environmental Chemistry and Fate of Fluoronaphthalene Compounds

Environmental Pathways and Transformations (e.g., Abiotic Degradation, Photolysis)

The environmental transformation of 3-fluoronaphthalen-2-ol is governed by abiotic processes such as hydrolysis and photolysis. These pathways are dictated by the compound's chemical structure and its interaction with environmental factors like water and sunlight.

Hydrolysis: Hydrolysis is generally not a significant degradation pathway for aryl fluorides like this compound under typical environmental conditions. The C-F bond is the strongest single bond in organic chemistry, making it highly resistant to cleavage. acs.orgnih.gov Aryl halides, where the halogen is attached directly to an sp² hybridized carbon of an aromatic ring, are much less reactive towards nucleophilic substitution than alkyl halides. ncert.nic.in For hydrolysis to occur, it would require cleavage of this stable C-F bond or the C-O bond of the hydroxyl group, both of which are energetically unfavorable without specific catalytic or extreme conditions not commonly found in the environment.

Photolysis: Photolysis, or degradation by light, is expected to be a more significant abiotic transformation pathway for this compound. The naphthalene (B1677914) ring system readily absorbs ultraviolet radiation at wavelengths greater than 290 nm, which includes the spectrum of natural sunlight reaching the Earth's surface. nih.gov Studies on both naphthalene and naphthols confirm their susceptibility to photodegradation.

Direct Photolysis: 1-Naphthol (B170400) is known to absorb sunlight, which can lead to its direct photolysis. nih.gov The process involves the excitation of the molecule to a higher energy state, which can lead to the formation of reactive intermediates like naphthoxyl radicals. researchgate.net For this compound, absorption of sunlight would likely lead to similar processes, initiating a cascade of oxidation reactions.

Indirect Photolysis: In natural waters, photolysis can be accelerated by the presence of other substances that generate reactive oxygen species (ROS), such as hydroxyl radicals (•OH). Hydroxyl radicals react rapidly with aromatic compounds. researchgate.net The rate constant for the reaction of 1-naphthol with •OH has been measured at (9.63 ± 0.04) × 10⁹ M⁻¹s⁻¹, indicating a very rapid transformation. researchgate.net It is anticipated that this compound would also be highly reactive towards hydroxyl radicals. The aqueous photooxidation of naphthalene itself has been shown to produce 1-naphthol among other products, highlighting the role of oxidative processes in its environmental transformation. researchgate.net

Biotransformation and Biodegradation Studies in Environmental Compartments

The biodegradation of this compound is expected to be challenging for microorganisms due to the presence of the fluorine substituent. While numerous bacterial species can degrade naphthalene, the introduction of a halogen can significantly alter the metabolic pathway and rate of degradation. frontiersin.orgnih.gov

The aerobic bacterial degradation of naphthalene is typically initiated by a multicomponent enzyme system called naphthalene dioxygenase (NDO). nih.govebi.ac.uk This enzyme incorporates both atoms of molecular oxygen into one of the aromatic rings to form (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene (cis-naphthalene dihydrodiol). nih.gov This initial step is crucial as it breaks the aromaticity of the ring, making it susceptible to further enzymatic attack by dehydrogenases and ring-cleavage dioxygenases. smujo.id

The presence of substituents on the naphthalene ring influences the activity and specificity of NDO. nih.gov

Effect of Fluorine: The high electronegativity of the fluorine atom withdraws electron density from the aromatic ring, making the initial dioxygenase attack more difficult. The C-F bond itself is exceptionally stable and resistant to metabolic cleavage. acs.org Therefore, this compound is predicted to be more recalcitrant to biodegradation than 2-naphthol (B1666908) or naphthalene.

Effect of the Hydroxyl Group: The hydroxyl group also influences the electronic properties of the ring system and can direct the position of enzymatic attack.

While specific studies on this compound are lacking, research on other substituted naphthalenes shows that microbes have evolved pathways to degrade them, although often more slowly than the parent compound. nih.govnih.gov Genera of bacteria such as Pseudomonas, Rhodococcus, and Burkholderia are well-known for their ability to degrade polycyclic aromatic hydrocarbons (PAHs). nih.govnih.gov It is plausible that some specialized microorganisms could biotransform this compound, likely initiating attack on the unsubstituted ring or through reactions involving the hydroxyl group, potentially leaving the C-F bond intact in the initial metabolites.

Table 1: Key Enzymes in the Initial Aerobic Biodegradation Pathway of Naphthalene
EnzymeFunctionReference
Naphthalene Dioxygenase (NDO)Catalyzes the stereospecific addition of O₂ to naphthalene to form cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. This is the rate-limiting first step. nih.govebi.ac.uk
cis-Naphthalene Dihydrodiol DehydrogenaseConverts the cis-naphthalene dihydrodiol to 1,2-dihydroxynaphthalene, restoring aromaticity to the second ring. smujo.id
1,2-Dihydroxynaphthalene DioxygenaseCatalyzes the meta-cleavage of the dihydroxylated ring, opening the ring structure for further degradation. frontiersin.org

Interaction with Environmental Matrices (e.g., Soil Organic Matter, Water Bodies, Atmospheric Aerosols)

The distribution of this compound in the environment is controlled by its partitioning between soil, water, and air. This behavior is dictated by its physicochemical properties, which are a hybrid of its parent structures.

Soil: Naphthalene is a hydrophobic compound that adsorbs strongly to soil organic matter. tpsgc-pwgsc.gc.ca The introduction of a hydroxyl group to form naphthol increases polarity, but studies show that naphthols still exhibit significant sorption to soils and sediments. researchgate.net The sorption of 1-naphthol is strongly correlated with the organic carbon content and the aromaticity of the soil organic matter. nih.govcdnsciencepub.com The fluorine atom in this compound further increases its polarity. However, the dominant naphthalene structure suggests that sorption to organic matter will be a primary process controlling its fate in terrestrial environments, limiting its mobility. The soil organic carbon partition coefficient (Koc) for naphthalene is around 1,000-2,000 L/kg, while for 2-naphthalene sulfonate, a highly water-soluble derivative, Koc values are much lower, around 25-37 L/kg. wisconsin.edufao.org The Koc for this compound would likely fall somewhere between these extremes.

Water Bodies: The solubility of PAHs in water generally decreases as molecular weight increases. wikipedia.org Naphthalene has a low water solubility of about 31 mg/L. tpsgc-pwgsc.gc.ca The hydroxyl group in 2-naphthol increases its solubility compared to naphthalene. It can be inferred that this compound has a low to moderate water solubility. Once dissolved, it is subject to dilution, transport, and degradation processes like photolysis. researchgate.net Given its expected persistence, it could accumulate in water bodies. Fluoride (B91410) ions, should the C-F bond break, are highly mobile in water. europa.eu

Atmospheric Aerosols: PAHs are semi-volatile compounds and can exist in the atmosphere in both the gas phase and adsorbed to particulate matter. nih.govnih.gov Naphthalene is the most volatile of the priority PAHs. nih.gov Due to its naphthalene core, this compound is expected to have some volatility and can be transported through the atmosphere, sorbed onto dust and other aerosol particles, and deposited in distant locations. researchgate.net

Environmental Persistence and Mobility Assessment

Persistence: this compound is expected to be a persistent environmental pollutant. This assessment is based on two key factors:

PAH Structure: The naphthalene core is inherently stable and, like other PAHs, resistant to degradation. nih.govresearchgate.net

Mobility: The mobility of this compound is expected to be moderate and highly dependent on the environmental compartment.

In soils, mobility will be low due to strong sorption to organic matter. researchgate.netnih.gov

In aquatic systems, its mobility will be higher, limited by its water solubility. It can be transported in the dissolved phase in surface and groundwater. wikipedia.org

Atmospheric transport via aerosols provides a mechanism for long-range mobility. researchgate.net

Table 2: Inferred Physicochemical Properties and Environmental Behavior of this compound
PropertyInferred Assessment for this compoundBasis for Inference
Water SolubilityLow to ModerateHigher than naphthalene due to -OH and -F groups, but limited by the aromatic rings. wikipedia.org
Sorption to Soil (Koc)HighHydrophobic naphthalene core is a dominant factor; strong sorption is characteristic of naphthols and PAHs. tpsgc-pwgsc.gc.canih.gov
VolatilitySemi-volatileBased on the naphthalene structure, allowing for potential atmospheric transport. nih.gov
Biodegradation RateVery SlowThe C-F bond and aromatic structure confer high resistance to microbial attack. acs.org
Photolysis RateModerate to HighThe naphthalene ring system absorbs sunlight, and naphthols are known to photodegrade. nih.govresearchgate.net
Overall PersistenceHighSlow degradation rates from biological and chemical processes lead to long environmental half-life. researchgate.netnih.gov

Interdisciplinary Research Directions Utilizing the 3 Fluoronaphthalen 2 Ol Scaffold

Medicinal Chemistry Scaffold Design and Structure-Activity Relationship (SAR) Studies

The naphthalene (B1677914) ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The addition of a fluorine atom to this scaffold can further enhance its therapeutic potential.

Design and Synthesis of Fluorinated Naphthalene-based Bioactive Ligands and Molecular Probes

The design of bioactive ligands based on the 3-fluoronaphthalen-2-ol scaffold can be approached through several established strategies. The naphthalene core provides a rigid platform for the spatial orientation of functional groups, while the hydroxyl and fluorine substituents offer opportunities for specific interactions with biological targets.

Design Strategies:

Scaffold Hopping: The this compound core can be used as a novel scaffold to replace existing pharmacophores in known bioactive molecules, potentially leading to improved properties such as enhanced potency or reduced off-target effects.

Fragment-Based Drug Discovery (FBDD): The scaffold itself can be considered a fragment for screening against various biological targets. Hits from such screens can then be elaborated into more potent leads.

Molecular Probes: The inherent fluorescence of the naphthalene ring system can be exploited in the design of molecular probes for biological imaging and assays. The fluorine atom can modulate the photophysical properties of these probes.

Synthetic Approaches:

The synthesis of derivatives of this compound can be achieved through various organic synthesis methodologies. Key reactions would involve the modification of the hydroxyl group, electrophilic or nucleophilic aromatic substitution on the naphthalene ring, and cross-coupling reactions.

A general synthetic scheme could involve:

Protection of the hydroxyl group of this compound.

Functionalization of the naphthalene ring at other positions.

Deprotection of the hydroxyl group to yield the final product.

Molecular Recognition and Binding Interactions with Biomolecules (e.g., Protein-Ligand Interactions, Enzyme Inhibition Mechanisms)

The this compound scaffold possesses key features that can mediate interactions with biomolecules. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the aromatic naphthalene rings can engage in π-π stacking and hydrophobic interactions. The fluorine atom, with its high electronegativity, can participate in various non-covalent interactions.

Potential Binding Interactions:

Interaction TypeInvolving Functional Group(s)Potential Role in Binding
Hydrogen BondingHydroxyl groupAnchoring the ligand in the binding pocket
π-π StackingNaphthalene ringInteraction with aromatic amino acid residues (e.g., Phe, Tyr, Trp)
Hydrophobic InteractionsNaphthalene ringOccupying hydrophobic pockets in the protein
C-F···H-C Hydrogen BondsFluorine atomWeak hydrogen bonding with C-H groups
Orthogonal Multipolar InteractionsFluorine atom and backbone carbonylsStabilization of the protein-ligand complex researchgate.net

These interactions can be harnessed to design potent and selective inhibitors for various enzymes. For instance, the scaffold could be elaborated to target the active sites of kinases, proteases, or other enzymes implicated in disease.

Influence of Fluorine on Binding Affinity and Selectivity in Biological Systems

The introduction of a fluorine atom into a drug candidate can have a profound impact on its binding affinity and selectivity. researchgate.net These effects stem from the unique properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond.

Key Effects of Fluorine Substitution:

Enhanced Binding Affinity: Fluorine can increase binding affinity through favorable interactions with the protein target, such as the formation of hydrogen bonds or multipolar interactions. It can also influence the conformation of the ligand, pre-organizing it for optimal binding.

Improved Selectivity: The specific and directional nature of fluorine-mediated interactions can be exploited to achieve selectivity for a particular target over other related proteins.

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation. Placing a fluorine atom at a metabolically labile position can block metabolism, thereby increasing the bioavailability and half-life of a drug.

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can influence the ionization state of the molecule and its ability to interact with the target.

The strategic placement of the fluorine atom on the naphthalene scaffold is crucial for maximizing these benefits.

Agricultural Chemistry Applications of Fluoronaphthol Derivatives (e.g., Agrochemicals, Crop Protection)

Fluorinated compounds have found widespread use in the agrochemical industry as herbicides, insecticides, and fungicides. The introduction of fluorine can enhance the efficacy and environmental profile of these agents. Derivatives of this compound could potentially be developed into novel crop protection agents.

Potential Agrochemical Applications:

Agrochemical ClassPotential Mechanism of Action
HerbicidesInhibition of plant-specific enzymes, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO).
InsecticidesDisruption of the insect nervous system, for example, by acting on ion channels or receptors.
FungicidesInhibition of fungal growth by targeting essential enzymes or cellular processes.

The development of fluoronaphthol-based agrochemicals would involve the synthesis and screening of a library of derivatives to identify compounds with the desired biological activity and an acceptable safety profile for non-target organisms and the environment.

Advanced Analytical Method Development for Complex Environmental and Biological Matrices

The potential use of this compound and its derivatives in various applications necessitates the development of sensitive and selective analytical methods for their detection and quantification in complex matrices.

Analytical Techniques:

A variety of analytical techniques can be employed for the analysis of fluorinated aromatic compounds:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile compounds. Derivatization of the hydroxyl group may be necessary to improve the chromatographic properties of this compound. One study detailed the determination of fluoride (B91410) in biological samples by GC-MS after derivatization with 2-(bromomethyl)naphthalene. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of non-volatile and thermally labile compounds. It offers high sensitivity and selectivity and is a common method for the analysis of fluorinated compounds in environmental and biological samples.

¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy: ¹⁹F NMR is a highly specific technique for the detection and quantification of fluorinated compounds. It can provide structural information and is useful for analyzing complex mixtures.

Sample Preparation:

The analysis of this compound derivatives in environmental and biological matrices would require efficient sample preparation techniques to extract and concentrate the analytes and remove interfering substances. Common methods include:

Liquid-Liquid Extraction (LLE)

Solid-Phase Extraction (SPE)

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The development of robust analytical methods is crucial for understanding the environmental fate, metabolism, and potential toxicity of new chemical entities based on the this compound scaffold.

Q & A

Q. What are the recommended synthetic routes for 3-fluoronaphthalen-2-ol, and what purity levels are achievable under standard laboratory conditions?

this compound is synthesized via fluorination of naphthalen-2-ol derivatives. A common approach involves halogen exchange reactions using fluorinating agents like KF or Selectfluor™. For example, starting from 2-hydroxynaphthalene precursors, nucleophilic aromatic substitution (SNAr) can introduce fluorine at the 3-position under controlled conditions (e.g., anhydrous DMF, 80–100°C) . Purity levels ≥95% are achievable through column chromatography or recrystallization, as validated by HPLC and melting point analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., coupling constants for ortho-fluorine in ¹H NMR). ¹⁹F NMR confirms fluorine position and purity .
  • IR : Detects O-H stretching (~3200 cm⁻¹) and C-F vibrations (1100–1000 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 176.06 g/mol) .
  • XRD : For crystalline derivatives, single-crystal X-ray diffraction confirms bond angles and spatial arrangement .

Q. How does the fluorine substituent influence the reactivity of this compound compared to non-fluorinated naphthols?

The electron-withdrawing fluorine increases the acidity of the phenolic -OH (pKa ~8–9 vs. ~9.5 for naphthalen-2-ol), enhancing its nucleophilicity in coupling reactions. Fluorine also directs electrophilic substitution to the 1-position due to meta-directing effects, as seen in diazonium salt coupling reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction efficiencies of this compound in cross-coupling reactions?

Discrepancies often arise from solvent polarity, catalyst choice, or competing side reactions. For Suzuki-Miyaura couplings, optimize using Pd(PPh₃)₄ in THF/water (3:1) at 60°C. Track intermediates via LC-MS to identify dehalogenation or homo-coupling byproducts . Compare yields under inert (N₂) vs. aerobic conditions to assess catalyst stability .

Q. What computational modeling approaches are suitable for predicting the reactivity or bioactivity of this compound derivatives?

  • Density Functional Theory (DFT) : Calculates Fukui indices to predict electrophilic/nucleophilic sites. For example, the 1-position shows higher electrophilicity due to fluorine’s influence .
  • Molecular Docking : Screen derivatives against target enzymes (e.g., cytochrome P450) using AutoDock Vina to prioritize synthesis .
  • MD Simulations : Assess stability of fluorinated derivatives in lipid bilayers for drug delivery studies .

Q. What strategies evaluate the bioactivity of this compound in receptor-ligand interaction studies?

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to receptors like estrogen receptors (ERα/β) .
  • Fluorescence Quenching : Monitor interactions with serum albumin to predict pharmacokinetics .
  • Enzyme Inhibition Assays : Test against tyrosinase or kinases using colorimetric/fluorometric substrates .

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